molecular formula C38H47N2O7P B12323989 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate

Cat. No.: B12323989
M. Wt: 674.8 g/mol
InChI Key: RTYAYXUZHPWJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of D-glucopyranose, where the hydroxyl groups are protected by benzyl groups, and it is further modified with a tetramethylphosphorodiamidate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected by benzyl groups.

    Formation of the Tetramethylphosphorodiamidate Moiety: The protected glucopyranose is then reacted with tetramethylphosphorodiamidic chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N,N-tetramethylphosphorodiamidate is unique due to its combined structural features of protected glucopyranose and the phosphorodiamidate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications .

Properties

IUPAC Name

N-[dimethylamino-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYAYXUZHPWJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47N2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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